molecular formula C15H18O B14497387 1-(tert-Butoxymethyl)naphthalene CAS No. 63261-33-6

1-(tert-Butoxymethyl)naphthalene

Cat. No.: B14497387
CAS No.: 63261-33-6
M. Wt: 214.30 g/mol
InChI Key: BMNYXDKLEARVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxymethyl)naphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxymethyl)naphthalene can be synthesized through various methods. One common approach involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, ensuring the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxymethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, and chlorine gas for chlorination.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitro, sulfo, and halo-naphthalene derivatives.

Scientific Research Applications

1-(tert-Butoxymethyl)naphthalene has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxymethyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Methylnaphthalene: Similar structure but with a methyl group instead of a tert-butoxymethyl group.

    2-Methylnaphthalene: Another naphthalene derivative with a methyl group at a different position.

    1-Naphthol: A hydroxylated derivative of naphthalene.

Uniqueness: 1-(tert-Butoxymethyl)naphthalene stands out due to the presence of the tert-butoxymethyl group, which imparts unique steric and electronic properties

Properties

CAS No.

63261-33-6

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxymethyl]naphthalene

InChI

InChI=1S/C15H18O/c1-15(2,3)16-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3

InChI Key

BMNYXDKLEARVEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.